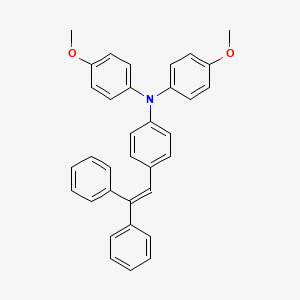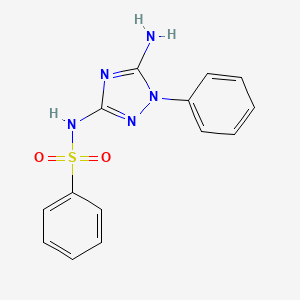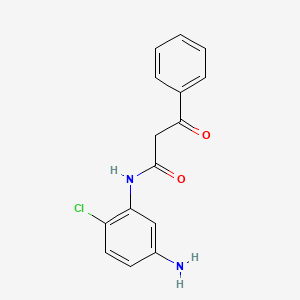
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C33H27NO. This compound is known for its unique structural features, which include a diphenylethenyl group and two methoxyphenyl groups attached to an aniline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline typically involves the reaction of 4-methoxyaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline in its various applications involves its ability to participate in electron transfer processes. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through the device.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Diphenylethenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N,N-dimethylaniline
- 4-(2,2-Diphenylethenyl)-N,N-bis(4-chlorophenyl)aniline
Uniqueness
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is unique due to the presence of methoxy groups, which enhance its electron-donating properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport is crucial. Additionally, the compound’s structural features allow for easy modification, enabling the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Número CAS |
89115-10-6 |
|---|---|
Fórmula molecular |
C34H29NO2 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
4-(2,2-diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-17-30(18-22-32)35(31-19-23-33(37-2)24-20-31)29-15-13-26(14-16-29)25-34(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-25H,1-2H3 |
Clave InChI |
BOMVCWYAUSVTFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)




![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)


![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
